molecular formula C20H20FN5O2S B2682076 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1251696-00-0

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2682076
CAS No.: 1251696-00-0
M. Wt: 413.47
InChI Key: LZLAYWMVSOAWKC-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel often referred to as the "wasabi receptor," which acts as a primary sensor for reactive chemical irritants and endogenous inflammatory mediators, playing a critical role in pain transduction pathways [2] . This compound exhibits high affinity for the TRPA1 channel, effectively blocking its activation by various agonists such as allyl isothiocyanate (AITC) and cinnamaldehyde, thereby inhibiting calcium influx and subsequent neuronal signaling [3] . Its primary research value lies in the investigation of neurogenic inflammation, acute and chronic pain mechanisms, and migraine pathophysiology. As a key pharmacological tool, it enables researchers to dissect the complex role of TRPA1 in disease models, facilitating the exploration of novel therapeutic strategies for pain management and sensory disorders where TRPA1 is implicated [4] .

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c21-14-3-5-16(6-4-14)26-13-18(23-24-26)20(28)25-9-7-15(8-10-25)22-19(27)12-17-2-1-11-29-17/h1-6,11,13,15H,7-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAYWMVSOAWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the 4-fluorophenyl group:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Attachment of the thiophene group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes electrophilic aromatic substitution under controlled conditions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesReferences
NitrationHNO₃/H₂SO₄, 0–5°C3-nitro-4-fluorophenyl derivative
HalogenationCl₂/FeCl₃, 40°C3-chloro-4-fluorophenyl analog
SulfonationH₂SO₄/SO₃, 60°CSulfonated aryl intermediate

The triazole ring participates in metal-catalyzed cross-couplings , with the 4-carbonyl group acting as an electron-withdrawing activator .

Cycloaddition Reactions

The 1,2,3-triazole core enables Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper catalysis:

Triazole+HC C RCu I Bicyclic adduct\text{Triazole}+\text{HC C R}\xrightarrow{\text{Cu I }}\text{Bicyclic adduct}

Optimized conditions :

  • Catalyst: CuSO₄/Na ascorbate (1:2 molar ratio)

  • Solvent: THF/H₂O (1:1)

  • Yield: 72–89% for aryl-alkyne partners

Oxidation-Reduction Pathways

Thiophene oxidation dominates under strong oxidizing agents:

Oxidizing AgentConditionsProduct
H₂O₂/Fe²⁺pH 3, 50°CThiophene-2-sulfonic acid derivative
KMnO₄H₂O, refluxCleavage to carboxylic acid

The piperidine nitrogen undergoes quaternization with methyl iodide (CH₃I) in acetonitrile at 25°C, forming a tertiary ammonium salt.

Hydrolysis Reactions

The acetamide group undergoes acid- or base-catalyzed hydrolysis :

R NHCOCH3+H2OH OH R NH2+CH3COOH\text{R NHCOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H OH }}\text{R NH}_2+\text{CH}_3\text{COOH}

Kinetic data :

  • Acidic (HCl 6M): t₁/₂ = 8.2 h at 80°C

  • Basic (NaOH 2M): t₁/₂ = 3.1 h at 60°C

Functionalization of Piperidine Moiety

The piperidine nitrogen participates in acylation and alkylation :

ReactionReagentProduct
AcylationAcetyl chlorideN-acetylpiperidine derivative
AlkylationEthyl bromoacetateQuaternary ammonium complex

These modifications enhance solubility for pharmacological applications .

Stability Under Synthetic Conditions

Critical stability parameters:

FactorEffectMitigation Strategy
pH > 10Degradation of triazole ringUse buffered solutions (pH 6–8)
UV light (254 nm)Thiophene dimerizationAmber glassware, inert atmosphere
Temperature > 120°CDecomposition of fluorophenyl groupShort reaction times, microwave assist

This compound’s reactivity profile enables rational design of analogs with enhanced bioactivity. Future studies should explore catalytic asymmetric modifications of the piperidine ring and click chemistry applications for bioconjugation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. The incorporation of the 4-fluorophenyl group enhances the compound's interaction with microbial targets, potentially leading to higher efficacy against resistant strains .

Antioxidant Properties

Studies have demonstrated that triazole-containing compounds can function as antioxidants. The antioxidant capacity of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide has been evaluated through various assays, indicating its potential to scavenge free radicals and mitigate oxidative stress in biological systems .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrase-II. This inhibition is crucial for developing therapeutics aimed at conditions like glaucoma and certain types of cancer. The structure-activity relationship (SAR) studies suggest that modifications to the triazole and piperidine components can enhance inhibitory potency .

Potential as Anticancer Agents

Triazole derivatives have been explored for their anticancer properties due to their ability to interfere with cancer cell proliferation. The specific structure of this compound may target cancer pathways effectively, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that compounds featuring piperidine and triazole moieties may exhibit neuroprotective effects. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. Future research could focus on evaluating the neuroprotective potential of this compound in vitro and in vivo .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits carbonic anhydrase-II
AnticancerPotential to inhibit cancer cell proliferation
NeuroprotectiveMay protect neurons from oxidative damage

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound reported successful synthesis via a multi-step reaction involving click chemistry techniques. The characterization was performed using NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of the compound .

Case Study 2: Biological Evaluation

In another investigation, the synthesized compound was evaluated for its biological activities against various pathogens and cancer cell lines. Results indicated significant inhibition rates compared to standard drugs, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Aromatic/Heterocyclic Core Side Chain Key Features
Target Compound 4-Fluorophenyl-1H-1,2,3-triazole Thiophen-2-yl acetamide Fluorine enhances lipophilicity; thiophene enables π-interactions
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl-thiazole Thiazol-2-yl acetamide Chlorine increases steric bulk; thiazole offers hydrogen-bonding sites
N-(4-Fluorobenzyl)-2-((4-methyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide m-Tolyl-1,2,4-triazole Fluorobenzyl-thioacetamide Thioether linkage improves stability; 1,2,4-triazole alters ring electronics

Impact of Heterocycle Position and Linkage

  • 1,2,3-Triazole vs. 1,2,4-Triazole : The target’s 1,2,3-triazole core has distinct dipole moments and hydrogen-bonding capacities compared to 1,2,4-triazoles. For instance, 1,2,3-triazoles often participate in stronger dipole-dipole interactions due to their asymmetric charge distribution, which could enhance target binding .
  • Thiophene vs. Thiazole : The thiophen-2-yl group in the target compound lacks the nitrogen atom present in thiazole rings (e.g., ), reducing hydrogen-bond acceptor capacity but increasing π-electron density for hydrophobic interactions.

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

\text{Chemical Formula C 18}H_{19}F_{1}N_{5}O_{2}S}

Key Features:

  • Triazole Ring: This heterocyclic structure contributes to the compound's biological activity.
  • Piperidine and Thiophene Substituents: These groups enhance the pharmacological profile by potentially improving solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing triazole and thiophene rings exhibit various biological activities. This section summarizes key findings related to the compound's activity against different biological targets.

Anticancer Activity

A study investigated the anticancer properties of triazole derivatives similar to this compound. Results showed that these derivatives significantly inhibited cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase. The production of reactive oxygen species (ROS) was also noted as a contributing factor to their cytotoxic effects .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of similar triazole compounds. The results indicated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm. Moreover, moderate activity was observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Research has shown that:

  • Substitution on the Triazole Ring: Variations in substituents can enhance or diminish activity against specific targets.
  • Piperidine Modifications: Alterations in the piperidine structure may improve selectivity and potency against cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study focusing on a derivative similar to this compound, researchers reported an IC50 value of approximately 5 µM against breast cancer cell lines. The compound demonstrated a significant ability to induce apoptosis and inhibit metastasis through modulation of signaling pathways such as Notch-AKT .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of triazole derivatives against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as novel anti-tubercular agents .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50 (µM)Mechanism
AnticancerBreast Cancer Cells~5Apoptosis induction
AntibacterialStaphylococcus aureus14–17 mmGrowth inhibition
Mycobacterium tuberculosis1.35–2.18Inhibition of cell growth

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Formation of the 1,2,3-triazole core using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-fluorophenyl azide and a terminal alkyne intermediate. (ii) Piperidine ring functionalization via nucleophilic acyl substitution using activated carbonyl derivatives. (iii) Thiophene-acetamide coupling through amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key intermediates include 4-fluorophenyl-1H-1,2,3-triazole-4-carbonyl chloride and piperidin-4-yl-2-(thiophen-2-yl)acetamide .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., molecular ion peak matching C₂₁H₂₀FN₅O₂S).
  • HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm.
  • FT-IR Spectroscopy : Verification of carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to minimize inhalation risks due to potential dust/aerosol formation.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What preliminary biological screening approaches are appropriate for assessing its pharmacological potential?

  • Methodological Answer :
  • In vitro assays :
  • Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • In silico docking : Molecular docking with target proteins (e.g., EGFR or COX-2) to predict binding affinities.
  • ADME-Tox : Caco-2 permeability assays and cytochrome P450 inhibition screening .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the triazole ring formation during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Compare Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate vs. TBTA-accelerated systems) to enhance regioselectivity.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus aqueous-organic biphasic systems.
  • Temperature Control : Perform reactions under microwave irradiation (50–80°C) to reduce side-product formation.
  • Real-Time Monitoring : Use TLC or inline IR to track triazole formation and adjust stoichiometry dynamically .

Q. How should contradictory data regarding its solubility in different solvent systems be resolved methodologically?

  • Methodological Answer :
  • Standardized Solubility Testing : Use shake-flask method with HPLC quantification across pH buffers (1.2–7.4) and solvents (DMSO, ethanol, PBS).
  • Thermodynamic Analysis : Determine Gibbs free energy (ΔG) of dissolution via calorimetry.
  • Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins) for formulation compatibility .

Q. What strategies are effective in elucidating the molecular target and mechanism of action for this compound?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes whose loss confers resistance.
  • Kinase Profiling : Screen against panels of 300+ kinases to identify inhibitory activity (e.g., IC₅₀ values) .

Q. What experimental approaches are recommended for establishing structure-activity relationships (SAR) focusing on the fluorophenyl and thiophene moieties?

  • Methodological Answer :
  • Analog Synthesis : Synthesize derivatives with halogen substitutions (Cl, Br) on the fluorophenyl ring and alkyl/aryl modifications on the thiophene.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups on fluorophenyl) with activity.
  • Crystallography : Solve X-ray structures of compound-target complexes to identify critical π-π stacking or hydrogen-bonding interactions .

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